molecular formula C20H23NO6S B3966237 Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate

Cat. No.: B3966237
M. Wt: 405.5 g/mol
InChI Key: VAHLZDJSBIWWPX-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative featuring a multi-substituted heterocyclic core. Its structure includes:

  • 2-[2-(2-Methoxyphenoxy)propanamido] substituent: A branched amide linkage with a methoxy-substituted aryl ether, contributing to steric bulk and hydrogen-bonding capacity.
  • 4-Methyl group: Provides steric stabilization and modulates lipophilicity.
  • 3-Ethyl carboxylate: A polar ester group affecting solubility and metabolic stability.

Properties

IUPAC Name

ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanoylamino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6S/c1-6-26-20(24)16-11(2)17(12(3)22)28-19(16)21-18(23)13(4)27-15-10-8-7-9-14(15)25-5/h7-10,13H,6H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHLZDJSBIWWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of Functional Groups: The acetyl, methoxyphenoxy, and propanamido groups are introduced through various substitution reactions.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Research has indicated that compounds similar to ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate exhibit antimicrobial activity. The thiophene ring structure is known for its ability to interact with biological systems, potentially leading to the development of new antimicrobial agents. Studies have shown that derivatives of thiophene can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties .

1.2 Anti-inflammatory Effects

The incorporation of methoxyphenoxy groups in the compound's structure may enhance anti-inflammatory activity. Research on related compounds has demonstrated their efficacy in reducing inflammation in animal models, which could be beneficial for treating conditions such as arthritis and other inflammatory diseases. This suggests that this compound could be explored further for therapeutic use in inflammation-related disorders .

1.3 Cancer Research

Preliminary studies indicate that thiophene derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of this compound might contribute to its potential as a lead compound in cancer drug development. Further investigation is needed to fully understand its mechanisms and effectiveness against various cancer types .

Agricultural Applications

2.1 Pesticidal Activity

The unique chemical structure of this compound may lend itself to use as a pesticide or herbicide. Compounds containing thiophene rings have been shown to possess insecticidal properties, making this compound a candidate for agricultural applications aimed at pest control .

2.2 Plant Growth Regulation

Research has suggested that certain thiophene derivatives can act as plant growth regulators, promoting growth or inhibiting undesirable plant development. This compound may be explored for its ability to influence plant physiology positively, potentially enhancing crop yields and resilience .

Industrial Applications

3.1 Synthesis of Fine Chemicals

The synthesis of this compound can serve as a versatile intermediate in the production of fine chemicals and pharmaceuticals. Its unique functional groups allow for further modifications, making it a valuable building block in organic synthesis .

3.2 Material Science

Thiophenes are increasingly being investigated for their electronic properties, making them suitable candidates for use in organic electronics and materials science applications. The potential incorporation of this compound into polymer matrices or as part of conductive materials could lead to advancements in electronic devices and sensors .

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in the substituents at the 2-position (amide/aryl groups) and 5-position (acetyl/cyano/carbamoyl groups). These modifications influence molecular weight, polarity, and bioactivity.

Table 1: Structural and Molecular Comparison
Compound Name (IUPAC) 2-Position Substituent 5-Position Group Molecular Weight Key Features/Applications Reference
Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate 2-(4-Chlorophenoxy)acetamido Acetyl 396.86 g/mol Screening compound; potential kinase inhibitor .
Ethyl 5-acetyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate 2-(4-Bromophenoxy)acetamido Acetyl 440.31 g/mol Halogenated analog; increased molecular weight for crystallography studies .
Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate 3-Chloroquinoxalinylamino Acetyl 365.45 g/mol Quinoxaline moiety; potential DNA intercalation or antimicrobial activity .
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 2-Chloroacetamido Methylcarbamoyl 328.78 g/mol Chloroacetamido group enhances electrophilicity; intermediate in drug synthesis .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2-Cyanoacrylamido (substituted phenyl) Methyl ~380–400 g/mol Antioxidant and anti-inflammatory activities reported .

Key Observations

  • Electron-Withdrawing Groups: Compounds with 5-acetyl (e.g., target compound, ) exhibit higher polarity compared to 5-methylcarbamoyl () or 5-cyano analogs ().
  • Biological Activity: The 2-cyanoacrylamido derivative () demonstrated significant antioxidant activity (IC50 ~12 µM in DPPH assay), suggesting that electron-deficient groups at the 2-position may enhance radical scavenging.

Biological Activity

Chemical Structure and Properties

Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate is characterized by its unique thiophene ring structure, which is known for its diverse biological activities. The molecular formula is C21H25N1O7SC_{21}H_{25}N_{1}O_{7}S, with a molecular weight of approximately 421.50 g/mol. The compound features several functional groups, including an acetyl group, an amide linkage, and a methoxyphenoxy moiety, which may contribute to its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties. A study focusing on thiophene derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. A notable case study revealed that certain thiophene-based compounds induce apoptosis in cancer cells by activating specific pathways associated with cell death. This compound could potentially exhibit similar effects due to its structural characteristics. In vitro assays have shown that related compounds can inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. Research has indicated that certain thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also have therapeutic potential in managing inflammatory conditions .

Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial effects of related thiophene compounds against Escherichia coli and Staphylococcus aureus. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL, demonstrating significant antibacterial activity.

Study 2: Anticancer Efficacy

In a study assessing the anticancer properties of thiophene derivatives, one compound was found to reduce cell viability in breast cancer cells by over 70% at a concentration of 25 μM after 48 hours of treatment. This highlights the potential for this compound to be developed as an anticancer agent.

Study 3: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory mechanisms of thiophene derivatives revealed that they significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. Such findings suggest that this compound may modulate inflammatory responses effectively.

Summary of Findings

The biological activity of this compound suggests promising therapeutic applications:

Activity Effect Reference
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-acetyl-2-[2-(2-methoxyphenoxy)propanamido]-4-methylthiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.